molecular formula C17H24N4O2 B3239363 tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate CAS No. 1420873-27-3

tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate

Cat. No.: B3239363
CAS No.: 1420873-27-3
M. Wt: 316.4 g/mol
InChI Key: SEYJDQKAJGYHAF-UHFFFAOYSA-N
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Description

Tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its core structure, which integrates a benzimidazole ring with a piperidine system, is frequently explored in the design of novel bioactive molecules. This scaffold is recognized for its potential in developing therapeutics for inflammatory conditions. Specifically, analogous compounds featuring the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one structure have been identified as key substructures in non-covalent inhibitors of the NLRP3 inflammasome . The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, and metabolic disorders . Researchers utilize this carbamate-protected intermediate to synthesize and optimize potential drug candidates aimed at modulating this pathway to suppress pyroptosis and the release of pro-inflammatory cytokines like IL-1β . The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen offers strategic versatility for further synthetic modifications, making this compound a valuable building block in structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[1-(1H-benzimidazol-2-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)18-12-8-10-21(11-9-12)15-19-13-6-4-5-7-14(13)20-15/h4-7,12H,8-11H2,1-3H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYJDQKAJGYHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601129815
Record name Carbamic acid, N-[1-(1H-benzimidazol-2-yl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420873-27-3
Record name Carbamic acid, N-[1-(1H-benzimidazol-2-yl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420873-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(1H-benzimidazol-2-yl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate is a complex organic compound that combines a tert-butyl carbamate moiety with a piperidine ring, further substituted with a benzo[d]imidazole group. This unique structure suggests potential biological activities relevant to medicinal chemistry, particularly in the fields of pharmacology and drug development.

Chemical Structure and Properties

  • Molecular Formula : C22H32N4O3
  • Molecular Weight : Approximately 392.53 g/mol
  • Key Functional Groups :
    • Tert-butyl group enhances lipophilicity.
    • Benzo[d]imidazole moiety known for diverse biological activities.

The presence of these structural features may influence the compound's pharmacokinetics and biological interactions.

Research indicates that compounds containing benzo[d]imidazole derivatives often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific mechanism of action for this compound has not been extensively detailed in literature; however, its structural similarities to known active compounds suggest it may interact with various biological targets, potentially influencing pathways involved in inflammation and cell proliferation.

In Vitro Studies

Recent studies have highlighted the biological evaluation of related compounds that demonstrate anti-inflammatory effects by inhibiting IL-1β release in macrophages. For example, derivatives of benzo[d]imidazole have shown concentration-dependent inhibition of pyroptosis and IL-1β release in human macrophages, suggesting that similar mechanisms could be explored for this compound .

Comparative Biological Activity

Compound NameActivityReference
This compound Potential anti-inflammatory effects
NLRP3 Inhibitors Inhibition of IL-1β release
Benzo[d]imidazole Derivatives Anticancer properties

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory potential of benzo[d]imidazole derivatives, several compounds were identified as effective NLRP3 inhibitors. These compounds demonstrated significant reductions in IL-1β release from LPS/ATP-stimulated macrophages, suggesting that this compound could exhibit similar effects due to its structural characteristics .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of compounds containing benzimidazole scaffolds. These compounds were shown to inhibit the growth of various cancer cell lines, including breast and liver cancers. The potential for this compound to act as an anticancer agent warrants further investigation into its cytotoxic effects against specific cancer cells .

Comparison with Similar Compounds

tert-Butyl (1-(1-(4-Fluorobenzyl)-1H-Benzo[d]imidazol-2-yl)Piperidin-4-yl)Carbamate

  • Molecular Formula : C₂₅H₃₁FN₄O₂
  • Molecular Weight : 438.54 g/mol
  • Synthesis: Achieved in 72% yield via coupling reactions involving tert-butyl piperidin-4-ylcarbamate and fluorobenzyl-substituted intermediates . Safety: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

tert-Butyl 4-(1H-Benzo[d]imidazol-2-yl)Piperazine-1-Carboxylate

  • Molecular Formula : C₁₅H₂₀N₄O₂
  • Molecular Weight : 294.35 g/mol
  • Key Features :
    • Replaces the piperidine ring with piperazine , introducing an additional nitrogen atom. This modification increases basicity (pKa ~8.5) and aqueous solubility compared to the target compound.
    • Used in supramolecular fluorophores for sensing applications, highlighting its versatility beyond medicinal chemistry .

(S)-tert-Butyl (1-(4-(1H-Benzo[d]imidazol-2-yl)Piperidin-1-yl)-3-Methyl-1-Oxobutan-2-yl)Carbamate

  • Molecular Formula : C₂₂H₃₁N₅O₃
  • Molecular Weight : 437.52 g/mol
  • Key Features: Incorporates a stereospecific 3-methyl-1-oxobutanoyl side chain, which may improve target selectivity in enzyme inhibition.

tert-Butyl [1-(1H-Imidazol-1-ylCarbonyl)Piperidin-4-yl]Carbamate

  • Molecular Formula : C₁₄H₂₂N₄O₃
  • Molecular Weight : 310.35 g/mol
  • Key Features :
    • Features an imidazole carbonyl linker instead of benzoimidazole, reducing aromaticity and altering electronic properties.
    • Likely exhibits lower metabolic stability due to the absence of the fused benzene ring .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Yield (%) Hazard Statements
tert-Butyl (1-(1H-Benzo[d]imidazol-2-yl)Piperidin-4-yl)Carbamate C₁₇H₂₄N₄O₂ 324.40 Benzoimidazole, Boc-protected N/A Not reported
tert-Butyl (1-(1-(4-Fluorobenzyl)-1H-Benzo[d]imidazol-2-yl)Piperidin-4-yl)Carbamate C₂₅H₃₁FN₄O₂ 438.54 4-Fluorobenzyl 72 H302, H315, H319
tert-Butyl 4-(1H-Benzo[d]imidazol-2-yl)Piperazine-1-Carboxylate C₁₅H₂₀N₄O₂ 294.35 Piperazine ring N/A Not reported
(S)-tert-Butyl (1-(4-(1H-Benzo[d]imidazol-2-yl)Piperidin-1-yl)-3-Methyl-1-Oxobutan-2-yl)Carbamate C₂₂H₃₁N₅O₃ 437.52 Stereospecific oxobutanoyl N/A Not reported
tert-Butyl [1-(1H-Imidazol-1-ylCarbonyl)Piperidin-4-yl]Carbamate C₁₄H₂₂N₄O₃ 310.35 Imidazole carbonyl linker N/A Not reported

Q & A

Q. What are the established synthetic routes for tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate, and what key intermediates are involved?

Answer: The synthesis typically involves coupling a piperidin-4-ylcarbamate derivative with a benzo[d]imidazole precursor. Key steps include:

  • Imidazole ring formation : Condensation of o-phenylenediamine with a carbonyl source (e.g., aldehydes) under acidic conditions to form the benzo[d]imidazole core .
  • Piperidine functionalization : Alkylation or Buchwald–Hartwig coupling to attach the piperidine ring to the benzo[d]imidazole. For example, Pd-catalyzed cross-coupling reactions (e.g., using Pd₂(dba)₃ and CyJohnPhos) enable efficient bond formation .
  • Carbamate protection : Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the tert-butyl carbamate group .
    Key intermediates include 2-(3-bromophenyl)-1H-benzo[d]imidazole and tert-butyl piperidin-4-ylcarbamate derivatives.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what characteristic signals should be observed?

Answer:

  • ¹H/¹³C NMR :
    • Piperidine protons: Signals between δ 1.4–3.5 ppm (e.g., piperidine CH₂ groups at δ 1.8–2.2 ppm).
    • Benzo[d]imidazole protons: Aromatic protons at δ 7.1–7.8 ppm (split into multiplets due to coupling).
    • tert-butyl group: A singlet at δ 1.46 ppm (9H) .
  • Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 305.1 [M+H]⁺ confirms the molecular weight .
  • IR Spectroscopy : Carbamate C=O stretch at ~1700 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

Q. What are the recommended storage conditions and handling protocols for this compound in laboratory settings?

Answer:

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid water contact during synthesis to prevent decomposition .
  • Safety : Use dry powder or CO₂ for fire emergencies; avoid water jets to prevent splashing .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between piperidin-4-ylcarbamate and benzo[d]imidazole to improve yield and purity?

Answer:

  • Catalyst selection : Pd₂(dba)₃ with CyJohnPhos ligand enhances coupling efficiency for aryl-bromide intermediates (yield >70%) .
  • Solvent optimization : Use anhydrous dioxane or toluene to minimize side reactions .
  • Temperature control : Maintain 110°C for cross-coupling reactions to balance reaction rate and decomposition .
  • Purification : Employ flash chromatography (silica gel, gradient elution with EtOAc/hexane) to isolate the product .

Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer:

  • Dynamic effects : Conformational flexibility of the piperidine ring can cause splitting; variable-temperature NMR (e.g., 25°C vs. –40°C) stabilizes rotamers for clearer spectra .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to assign ambiguous signals .
  • Isotopic labeling : Synthesize deuterated analogs to simplify coupling patterns in crowded regions .

Q. In SAR studies, how does substitution on the benzo[d]imidazole ring influence biological activity in related carbamates?

Answer:

  • Electron-withdrawing groups (e.g., Br, CF₃) : Enhance binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) by increasing lipophilicity .
  • Electron-donating groups (e.g., OCH₃) : Improve solubility but may reduce membrane permeability .
  • Positional effects : Substitution at the 4-position of the benzo[d]imidazole (vs. 5-/6-) can sterically hinder interactions with targets like Smoothened receptors .

Q. What in silico methods predict the binding affinity of this compound with biological targets, and how can these be validated?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., bacterial enzymes or Hedgehog pathway proteins) .
  • MD simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability and identify key residues .
  • Validation :
    • In vitro assays : Measure IC₅₀ values against purified enzymes (e.g., ATPase activity for p97 inhibitors) .
    • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ <10 μM indicates therapeutic potential) .

Q. How can challenges in scaling up synthesis (e.g., low yield, impurities) be addressed?

Answer:

  • Process intensification : Use flow chemistry for Pd-catalyzed steps to improve heat/mass transfer .
  • Solvent recycling : Recover dioxane or THF via distillation to reduce costs .
  • Crystallization optimization : Use anti-solvent (e.g., hexane) addition to enhance crystal purity (>99% by HPLC) .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate
Reactant of Route 2
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tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate

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